molecular formula C22H24N4O8S B2406844 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 874805-57-9

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2406844
CAS No.: 874805-57-9
M. Wt: 504.51
InChI Key: DWAUBMFUXQMVIF-UHFFFAOYSA-N
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Description

The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Scientific Research Applications

Chemical Structure and Properties

  • N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound featuring an oxazolidin ring. In compounds like this, the oxazolidin ring typically presents a planar structure, with peripheral residues lying to either side of the plane. These structures often feature N—H⋯O hydrogen bonds leading to the formation of supramolecular chains, which are reinforced by C—H⋯O contacts (Cunico et al., 2010).

Crystallography and Molecular Interactions

  • Oxazolidin-2-ones are frequently used as protective groups for 1,2-amino alcohols and chiral derivatives. Their crystal structures exhibit various weak interactions, including C-H⋯O, C-H⋯Cl, C-H⋯π, and π-π stacking interactions. These structures can undergo mild-condition racemization, and in their extended structures, form dimers linked by pairs of N-H⋯O hydrogen bonds (Nogueira et al., 2015).

Applications in Medicinal Chemistry

  • The oxazolidin-2-one scaffold has inspired the development of novel pharmacophores, such as Δ-5 desaturase (D5D) inhibitors. These compounds exhibit potent in vitro activity and high oral bioavailability in animal models, showing potential for therapeutic applications (Fujimoto et al., 2017).

Synthetic Applications

  • Oxazolidinones and their derivatives are widely used in chemical synthesis, serving as chiral synthons or chiral auxiliaries. They are involved in a variety of synthesis methods, including condensation reactions and catalyzed cyclization reactions, offering pathways to create diverse substituted oxazolidinones under milder conditions (Kim et al., 2011).

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O8S/c23-35(30,31)16-4-1-14(2-5-16)7-8-24-20(27)21(28)25-12-19-26(9-10-32-19)22(29)15-3-6-17-18(11-15)34-13-33-17/h1-6,11,19H,7-10,12-13H2,(H,24,27)(H,25,28)(H2,23,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAUBMFUXQMVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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